4-Nitrobenzoic acid;2,2,2-trichloroethanol
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Overview
Description
4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid and serves as a precursor to various other compounds, including 4-nitrobenzoyl chloride, which is used in the synthesis of anesthetics like procaine and folic acid . 2,2,2-Trichloroethanol is a chemical compound with the formula C₂H₃Cl₃O. It is a clear, flammable liquid at room temperature and is often used as a sedative or hypnotic .
Preparation Methods
4-Nitrobenzoic acid: can be prepared by the oxidation of 4-nitrotoluene using oxygen or dichromate as oxidants . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent . Industrially, it is produced by the oxidation of 4-nitrotoluene with molecular oxygen .
2,2,2-Trichloroethanol: is synthesized by the reduction of chloral hydrate. The reduction process can be carried out using zinc and hydrochloric acid . It can also be prepared by the reaction of trichloroacetaldehyde with sodium borohydride .
Chemical Reactions Analysis
4-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like iron and hydrochloric acid.
Substitution: The nitro group can be substituted with other groups under specific conditions.
Oxidation: It can be further oxidized to form 4-nitrobenzoyl chloride.
2,2,2-Trichloroethanol: undergoes:
Scientific Research Applications
4-Nitrobenzoic acid: is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other compounds like 4-nitrobenzoyl chloride.
Biology: It is used in the study of enzyme kinetics and as a standard in various assays.
Medicine: It is a precursor to anesthetics like procaine.
Industry: Used in the production of dyes and pigments.
2,2,2-Trichloroethanol: is used in:
Mechanism of Action
4-Nitrobenzoic acid: exerts its effects primarily through its role as a precursor to other biologically active compounds. For example, it is converted to 4-aminobenzoic acid, which is involved in the synthesis of folic acid .
2,2,2-Trichloroethanol: acts on the central nervous system by potentiating the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, similar to benzodiazepines . This leads to increased chloride ion conductance and hyperpolarization of neurons, resulting in sedative and hypnotic effects .
Comparison with Similar Compounds
4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids like 2-nitrobenzoic acid and 3-nitrobenzoic acid. While all these compounds have similar chemical properties, 4-nitrobenzoic acid is unique in its use as a precursor to 4-nitrobenzoyl chloride and its role in the synthesis of anesthetics .
2,2,2-Trichloroethanol: can be compared to other trichloroethanols like 1,1,1-trichloroethanol. The primary difference lies in their chemical structure and the specific applications they are used for. 2,2,2-Trichloroethanol is particularly noted for its use as a sedative and in protein detection methods .
Properties
CAS No. |
61273-18-5 |
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Molecular Formula |
C9H8Cl3NO5 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
4-nitrobenzoic acid;2,2,2-trichloroethanol |
InChI |
InChI=1S/C7H5NO4.C2H3Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-2(4,5)1-6/h1-4H,(H,9,10);6H,1H2 |
InChI Key |
MVQCKVNMFIQDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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